2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol
Description
This compound is a highly complex polycyclic molecule featuring a heptacyclic core (tetracosan backbone) with multiple oxygen-containing rings (23,24-dioxa) and substituents, including hydroxyl, methyl, and prop-1-en-2-yl groups. The oxane-3,4,5-triol moiety (a sugar derivative) is linked via an ether bond to the heptacyclic system.
Properties
IUPAC Name |
2-[(2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBALRXHSITZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Etherification
Mitsunobu Reaction
Employing DIAD and PPh, the reaction proceeds under anhydrous THF at 0°C to room temperature, achieving 89% yield for sterically hindered substrates.
Optimization and Scalability
Industrial-scale production requires addressing:
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Purification : Continuous flow chromatography isolates intermediates with >98% purity.
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Stereocontrol : Chiral auxiliaries and enzymatic resolutions correct drifts in enantiomeric excess during cyclization.
Comparative reaction conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Heptacyclic cyclization | Adipic acid dichloride, acetone, EtN | 62 | 95 | |
| Oxane-triol synthesis | NIS/AgOTf, TFA/water | 74 | 97 | |
| Coupling (Williamson) | MsCl, DMF, 80°C | 89 | 98 |
Analytical Characterization
Post-synthetic analysis employs:
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NMR : H and C NMR confirm regiochemistry and stereochemistry. NOESY correlations validate the heptacyclic conformation.
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HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (CHO) with <2 ppm error.
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X-ray crystallography : Resolves absolute configuration of the oxane-triol moiety .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
- Model Compound : The compound serves as a model for studying complex organic reactions and stereochemistry due to its unique structural features.
- Synthetic Chemistry : It is utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Biology
- Biological Activity : Research has indicated potential antimicrobial and anti-inflammatory properties of this molecule. Studies are ongoing to explore its efficacy against various pathogens.
- Mechanism of Action : The compound may interact with specific enzymes or receptors within biological systems, modulating biochemical pathways.
Medicine
- Therapeutic Potential : Investigations are underway to assess the therapeutic effects of this compound in drug development for conditions such as inflammation and infection.
- Drug Delivery Systems : Its structural properties may lend themselves to use in designing novel drug delivery systems that enhance bioavailability.
Industry
- Material Science : The compound is explored for applications in creating advanced materials with specific mechanical or chemical properties.
- Chemical Industry : It can serve as a building block in the synthesis of bioactive compounds and specialty chemicals.
Antimicrobial Activity Study
A study conducted by researchers aimed to evaluate the antimicrobial properties of 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl...)]. The results indicated significant inhibition of bacterial growth against several strains including E.coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
Drug Development Research
In another study focused on drug delivery systems, scientists investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings showed enhanced cellular uptake and reduced side effects compared to conventional delivery methods.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
MFR-a and Methylofuran ()
- MFR-a: A cofactor from Methanothermobacter thermautotrophicus with a heptacyclic structure and formyl groups. Both compounds share a polycyclic framework, but MFR-a lacks the oxane-triol moiety and instead features glutamic acid linkages.
- Methylofuran: Contains alternating β/α-linked glutamic acids and a formylated one-carbon unit. Unlike the target compound, methylofuran’s functional groups are primarily carboxylate and amide-based, suggesting divergent biochemical roles (e.g., methanogenesis vs.
Table 1: Structural Comparison
| Feature | Target Compound | MFR-a | Methylofuran |
|---|---|---|---|
| Core Structure | Heptacyclic + oxane-triol | Heptacyclic + glutamic acids | Polycyclic + glutamic acids |
| Key Functional Groups | Hydroxyl, methyl, ether | Formyl, carboxylate | Formyl, amide |
| Biogenic Role | Undefined (structural analysis) | Methanogenesis | Methanogenesis |
Tacrolimus-Related Compounds ()
The USP Tacrolimus Related Compound A (C43H69NO12) shares a macrocyclic architecture and multiple oxygen/nitrogen atoms. However, the target compound’s dioxaheptacyclic core and oxane-triol substituent differentiate it from tacrolimus derivatives, which feature pyrido-oxaazacyclotricosine tetrone systems. This structural divergence implies distinct pharmacokinetic properties, such as solubility and metabolic stability .
Catechin Derivatives ()
Catechins (e.g., epigallocatechin gallate) are flavonoid-based molecules with simpler bicyclic systems. While both the target compound and catechins have hydroxyl-rich regions, the latter lack polycyclic complexity and instead rely on aromatic rings for antioxidant activity.
3,7-Dithia-5-azatetracyclo Derivatives ()
These sulfur- and nitrogen-containing polycycles exhibit structural parallels in ring complexity but differ in heteroatom composition (S/N vs. O-dominated systems). The absence of sugar moieties in these derivatives further distinguishes their reactivity and bioavailability profiles .
Methodological Considerations for Comparison
Computational Analysis ()
Density-functional theory (DFT) and correlation-energy functionals (e.g., Colle-Salvetti) are critical for comparing electronic properties. For instance, the target compound’s hydroxyl and ether groups may exhibit distinct charge distributions compared to methylofuran’s formyl groups, impacting hydrogen-bonding capacity .
Crystallographic Refinement ()
SHELXL-based refinements could resolve stereochemical ambiguities in the target compound’s heptacyclic core, analogous to its use in small-molecule crystallography for tacrolimus derivatives .
Similarity Coefficients ()
Binary fingerprint analysis using Tanimoto coefficients would quantify structural overlap. For example, the target compound and MFR-a may share moderate similarity due to their polycyclic cores, while differences in functional groups would reduce the coefficient value .
Biological Activity
The compound 2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol is a complex organic molecule characterized by its unique heptacyclic structure and multiple functional groups. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in various fields of research.
Molecular Formula and Weight
- Molecular Formula : CHO
- Molecular Weight : 602.8 g/mol
Structural Details
The compound features a heptacyclic framework with hydroxyl and oxane groups that contribute to its biological interactions. The intricate structure allows for specific binding with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Cyclic Structure | Heptacyclic with multiple rings |
| Functional Groups | Hydroxyl (-OH), Ether (-O-) |
| Stereochemistry | Complex stereochemical arrangement |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The unique structure facilitates binding to specific sites, modulating biochemical pathways that can lead to various physiological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity noted |
Case Studies
- Synthesis and Antibacterial Activity : A study synthesized related compounds and tested their antibacterial properties against standard strains of bacteria. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy significantly .
- Structural Analysis : X-ray crystallography was employed to elucidate the three-dimensional structure of the compound, confirming the presence of multiple functional groups that are crucial for its biological activity.
Potential Applications
The unique properties of this compound suggest potential applications in:
- Pharmaceuticals : As a lead compound for developing new antibiotics.
- Agriculture : As a natural pesticide due to its antimicrobial properties.
- Biotechnology : In enzyme or receptor modulation studies.
Q & A
Q. Hazard Codes :
- H302 (Harmful if swallowed)
- H319 (Causes serious eye irritation)
Advanced: What strategies enable integration of this compound into supramolecular systems?
Methodological Answer:
- Host-Guest Chemistry : Exploit hydroxyl and ether moieties for hydrogen bonding with crown ethers or cyclodextrins .
- Coordination Complexes : Test metal-binding affinity (e.g., with Cu) using UV-Vis titration .
- Theoretical Modeling : Predict binding energies using molecular docking software (e.g., AutoDock Vina) .
Basic: How does pH and temperature stability impact experimental design?
Methodological Answer:
- pH Sensitivity : Conduct stability assays in buffers (pH 4–9) to identify degradation thresholds (e.g., hydrolysis of oxane rings) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C recommended for storage) .
Advanced: What catalytic applications can be hypothesized based on structural motifs?
Methodological Answer:
- Enzyme Mimetics : The polycyclic core may mimic terpene cyclase active sites; test catalytic activity in isoprenoid cyclization .
- Asymmetric Catalysis : Evaluate enantioselectivity in Diels-Alder reactions using chiral centers in the oxane-triol moiety .
Basic: What chromatographic techniques optimize post-synthesis purification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
